molecular formula C18H21ClN4O B2879122 1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034587-47-6

1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No.: B2879122
CAS No.: 2034587-47-6
M. Wt: 344.84
InChI Key: PJYDSHLQQLCDMY-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a synthetic urea derivative of significant interest in medicinal chemistry and pharmacological research. Urea-based compounds are essential structural motifs found in a wide array of biologically active compounds and are integral to the development of pharmaceuticals, particularly as enzyme inhibitors and receptor modulators . The core structure of this compound, featuring a piperidine ring linked to a pyridine heterocycle and a chlorophenyl urea group, is characteristic of scaffolds designed to interact with specific biological targets. Piperidine and pyridine are privileged structures in drug discovery, often contributing to favorable binding affinity and pharmacokinetic properties. The unsymmetrical urea linker is a key functional group that can engage in hydrogen bonding with target proteins, a critical feature for many high-potency inhibitors . While the specific biological profile of this exact isomer is a subject of ongoing investigation, closely related analogues have been extensively studied as potent and selective antagonists of the human Cannabinoid Receptor 1 (hCB1) . Research in this area aims to develop peripherally restricted CB1 antagonists for potential application in treating serious metabolic disorders, liver diseases, and dyslipidemias, while seeking to avoid centrally-mediated adverse effects . This compound is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c19-16-3-1-2-4-17(16)22-18(24)21-13-14-7-11-23(12-8-14)15-5-9-20-10-6-15/h1-6,9-10,14H,7-8,11-13H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYDSHLQQLCDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the core piperidinyl and pyridinyl components. One common approach is the reaction of 2-chlorophenyl isocyanate with 1-(pyridin-4-yl)piperidin-4-ylmethylamine under controlled conditions to form the urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea has several scientific research applications:

  • Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: It may serve as a ligand or inhibitor in biological studies, interacting with specific proteins or enzymes.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: The compound's unique properties may be exploited in the development of advanced materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Position of Chlorine on the Phenyl Ring

  • 1-(4-Chlorophenyl)-3-(pyridin-4-yl)urea (): Substitution at the 4-position reduces steric constraints, possibly improving alignment with hydrophobic pockets in target proteins. This positional isomerism could lead to divergent biological activities .

Additional Aromatic Modifications

  • CDFII (): Features a 2-chlorophenyl group paired with a 2,3-dimethylbenzyl-substituted piperidine. This compound exhibits synergistic antibacterial activity against methicillin-resistant S.

Piperidine Ring Modifications

Substituents on the Piperidine Nitrogen

  • Target Compound : The 1-pyridin-4-yl group on the piperidine enhances water solubility and may participate in π-π stacking interactions with aromatic residues in enzymes or receptors.
  • 1-(1-Benzyl-4-piperidinyl)-3-(4-chlorophenyl)urea (): The benzyl group introduces lipophilicity, which could improve membrane permeability but reduce solubility. This modification is common in central nervous system-targeted drugs .

Urea Bridge Modifications

  • 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (): Incorporation of a triazine or oxaadamantyl group introduces rigid, bulky substituents that may restrict conformational flexibility, optimizing selectivity for specific targets such as FAK (Focal Adhesion Kinase) activators .

Data Table: Key Structural and Functional Comparisons

Compound Name Key Substituents Molecular Formula Notable Activity/Property Reference
1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea 2-chlorophenyl, (1-pyridin-4-ylpiperidin-4-yl)methyl C₁₈H₂₀ClN₅O Structural features suggest kinase modulation potential
1-(4-Chlorophenyl)-3-(pyridin-4-yl)urea 4-chlorophenyl, pyridin-4-yl C₁₂H₁₀ClN₃O N/A (structural analog)
CDFII 2-chlorophenyl, 1-(2,3-dimethylbenzyl)piperidin-4-yl C₂₄H₂₃ClFN₃O MRSA synergism with carbapenems
1-(1-Benzyl-4-piperidinyl)-3-(4-chlorophenyl)urea 4-chlorophenyl, 1-benzylpiperidin-4-yl C₂₀H₂₂ClN₃O Enhanced lipophilicity
1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)triazin-2-yl)piperidin-4-yl)urea 2-oxaadamantyl, 4-methyl-6-(methylamino)triazin-2-yl-piperidin-4-yl C₂₀H₂₈N₆O₂ FAK activation (e.g., M64HCl)

Research Findings and Implications

  • Biological Activity : The 2-chlorophenyl group in the target compound and CDFII () correlates with antibacterial synergy, suggesting a role in disrupting bacterial membrane proteins or efflux pumps .
  • Solubility vs. Permeability : Pyridinyl substituents (target compound) improve water solubility compared to benzyl groups (), but may reduce blood-brain barrier penetration .

Biological Activity

1-(2-Chlorophenyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea, with CAS number 2034587-47-6, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a chlorophenyl group and a piperidine derivative substituted with a pyridine moiety. This article explores its biological activity, including antibacterial, antifungal, and enzyme inhibition properties, supported by relevant data and case studies.

Antibacterial Activity

Research has indicated that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives of piperidine and pyridine have been shown to inhibit the growth of various bacterial strains. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds against common pathogens:

Compound NameMIC (mg/mL)Bacterial Strain
Compound A0.0039Staphylococcus aureus
Compound B0.025Escherichia coli
This compoundTBDTBD

The specific antibacterial activity of this compound remains to be fully characterized, but its structural analogs suggest potential efficacy against Gram-positive and Gram-negative bacteria.

Antifungal Activity

Similar to its antibacterial properties, derivatives of this compound may also exhibit antifungal activity. Studies have shown that certain piperidine derivatives can inhibit fungal growth, which warrants further investigation into the antifungal potential of this specific compound.

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the pharmacological potential of this compound. For instance, compounds with similar structures have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Table 2 presents findings from recent studies on enzyme inhibition:

Compound NameEnzyme TargetIC50 (µM)Reference
Compound CAChE2.14
Compound DUrease0.63
This compoundTBDTBD

The inhibition of urease is particularly noteworthy as it suggests potential applications in treating conditions like urinary tract infections.

Case Studies

Recent studies have explored the synthesis and biological activity of various piperidine derivatives, including those structurally related to this compound. For example, one study synthesized a series of piperidine compounds and evaluated their antibacterial activity against Salmonella typhi and Bacillus subtilis, reporting moderate to strong activity levels .

Another investigation focused on the molecular docking studies of similar compounds to predict their interactions with biological targets, further supporting their potential as therapeutic agents .

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